methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound featuring a unique structure that integrates a fluorophenyl group, a thienopyrimidinone core, and a furan carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thienopyrimidinone Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under mild conditions using reagents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors could make it useful in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thienopyrimidinone core are likely critical for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((7-phenyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Methyl 5-((7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the fluorophenyl group in methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate is a key differentiator, as fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
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Properties
IUPAC Name |
methyl 5-[[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c1-25-19(24)15-6-5-13(26-15)8-22-10-21-16-14(9-27-17(16)18(22)23)11-3-2-4-12(20)7-11/h2-7,9-10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTONISDEBUEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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